molecular formula C7H5N3O3S B13070187 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13070187
M. Wt: 211.20 g/mol
InChI Key: LYDSWRNCPBLNPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carbohydrazide with acetic anhydride . The reaction conditions often include heating the mixture to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthesis techniques that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols .

Scientific Research Applications

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole-5-carboxylic acid: Shares the thiazole ring but lacks the oxadiazole moiety.

    1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the thiazole moiety.

Uniqueness

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the thiazole and oxadiazole rings, which confer a combination of properties that are not found in compounds with only one of these rings. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H5N3O3S/c1-3-4(14-2-8-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12)

InChI Key

LYDSWRNCPBLNPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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